N-(5-METHYL-4-PHENYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE
Overview
Description
N-(5-METHYL-4-PHENYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl and furamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-4-PHENYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and furamide precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-4-PHENYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-METHYL-4-PHENYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-METHYL-4-PHENYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C.
3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl-2-oxo-1H-pyrrole-1-carboxamide: Known for its use in medicinal chemistry.
Uniqueness
N-(5-METHYL-4-PHENYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of thienyl and furamide groups sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
N-[5-methyl-4-phenyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-19(17-8-3-2-4-9-17)20(22(28)25-14-16-7-5-11-24-13-16)23(30-15)26-21(27)18-10-6-12-29-18/h2-13H,14H2,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQKAZHKSPUHAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)NCC3=CN=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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